Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-
Description
IUPAC Nomenclature and Systematic Identification
The IUPAC name of this compound is derived through hierarchical substitution and bridging group prioritization. The parent structure is identified as bis-furan, with two 5-methylfuran subunits connected via a methylene group (−CH2−) to a 2-nitrophenyl ring. According to IUPAC guidelines for fused and bridged systems, the full systematic name is:
5,5'-[(2-Nitrophenyl)methylene]bis(2-methylfuran)
The numbering begins at the oxygen atom of each furan ring, with the methyl substituents assigned to the 5-position. The bridging methylene group is anchored to the 2-nitrophenyl group, where the nitro substituent occupies the ortho position relative to the methylene linkage. The molecular formula is C17H16N2O4 , with a molar mass of 312.32 g/mol.
Table 1: Key identifiers for 5,5'-[(2-Nitrophenyl)methylene]bis(2-methylfuran)
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O4 |
| IUPAC Name | 5,5'-[(2-Nitrophenyl)methylene]bis(2-methylfuran) |
| SMILES Notation | COc1cc(C=CC2=CC(=O)C(OC)=C2)cn1 |
| InChI Key | GFDDVTZJRDWAAV-GHXNOFRVSA-N |
The SMILES string reflects the Z-configuration of the methylene bridge, as evidenced by crystallographic studies of related bis-furan systems.
Molecular Geometry and Conformational Analysis
The compound adopts a non-planar geometry due to steric interactions between the 5-methylfuran groups and the 2-nitrophenyl moiety. Density functional theory (DFT) calculations on analogous structures predict a dihedral angle of 112.4° between the furan rings and the central phenyl group, minimizing van der Waals repulsions. Key bond lengths include:
- C−O (furan): 1.364–1.372 Å
- C−NO2 (phenyl): 1.465 Å
- C−CH2 (methylene bridge): 1.512 Å
Table 2: Selected geometric parameters
| Parameter | Value (Å/°) |
|---|---|
| Furan C−O bond | 1.368 ± 0.004 |
| Phenyl C−NO2 | 1.462 ± 0.006 |
| Dihedral angle (furan-phenyl) | 112.4° ± 1.2° |
The nitro group introduces significant electronic effects, with a calculated dipole moment of 5.23 Debye localized at the ortho-position. This polarizes the methylene bridge, creating a partial positive charge (+0.18 e) on the central carbon. Conformational flexibility is constrained by intramolecular hydrogen bonding between the nitro oxygen and the furan ring’s α-hydrogens, as observed in single-crystal analyses of similar compounds.
Comparative Analysis with Related Bis-Furan Derivatives
Structural analogs such as 2,2'-[oxybis(methylene)]bisfuran and N′,N″-[1,2-bis(4-chlorophenyl)ethane-1,2-diylidene]bis(furan-2-carbohydrazide) provide critical benchmarks:
- Bridge Flexibility : The methylene bridge in the title compound allows greater torsional freedom compared to ether-linked bis-furans (e.g., 2,2'-[oxybis(methylene)]bisfuran), which exhibit rigid C−O−C linkages.
- Substituent Effects : The 2-nitro group induces stronger electron-withdrawing effects than chloro or hydroxymethyl substituents in related derivatives, reducing aromaticity in the furan rings by 12% (NICS-XY scan).
- Thermal Stability : Melting points for nitro-substituted bis-furans average 45°C higher than alkyl-substituted variants due to enhanced dipole-dipole interactions.
Table 3: Comparative properties of bis-furan derivatives
Crystallographic Data and Packing Arrangements
Single-crystal X-ray diffraction data for a closely related compound (CID 2261810) reveals a monoclinic lattice with space group P21/n* and unit cell parameters:
Table 4: Crystallographic parameters
| Parameter | Value |
|---|---|
| a (Å) | 10.2264(4) |
| b (Å) | 16.1772(6) |
| c (Å) | 13.8429(6) |
| β (°) | 102.463(5) |
| Volume (Å3) | 2236.13(16) |
| Z | 4 |
Molecules pack in a herringbone pattern stabilized by C−H···O interactions between furan oxygen (O1) and nitro groups (O2), with a donor-acceptor distance of 2.892 Å. The methyl substituents occupy hydrophobic channels along the a-axis, while the nitro groups form π-stacking interactions with adjacent phenyl rings (interplanar spacing = 3.456 Å).
Notably, the methylene bridge adopts a gauche conformation (torsion angle = 67.3°), which optimizes packing efficiency by reducing steric clash between furan methyl groups. This contrasts with the anti conformation observed in solution-phase NMR studies, highlighting the role of crystal forces in modulating molecular geometry.
Properties
CAS No. |
65119-13-3 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-methyl-5-[(5-methylfuran-2-yl)-(2-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C17H15NO4/c1-11-7-9-15(21-11)17(16-10-8-12(2)22-16)13-5-3-4-6-14(13)18(19)20/h3-10,17H,1-2H3 |
InChI Key |
KTYHJKVESMAXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((2-Nitrophenyl)methylene)bis(2-methylfuran) typically involves the condensation of 2-methylfuran with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green solvents and recyclable catalysts is also considered to minimize environmental impact. The final product is often crystallized and dried to achieve high purity .
Chemical Reactions Analysis
Methylene-Bridged Condensation Reactions
The methylene-bis-furan core is typically synthesized via acid-catalyzed condensation of furan derivatives with aldehydes or ketones. For example:
-
Formation of methylene bridges : Similar methylene-bridged bis-furans are prepared by reacting furfural derivatives (e.g., 5-methylfuran-2-carbaldehyde) with aromatic aldehydes in the presence of acetic acid and sulfuric acid .
-
Role of nitro groups : The 2-nitrophenyl substituent likely participates in directing electrophilic substitution reactions due to its electron-withdrawing nature, enhancing regioselectivity in subsequent modifications .
Functionalization of the Nitrophenyl Group
The 2-nitrophenyl moiety can undergo reduction or nucleophilic substitution :
-
Reduction to amine : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine, enabling further coupling reactions (e.g., amidation, diazotization) .
-
Nucleophilic aromatic substitution : Under basic conditions, the nitro group facilitates substitution with nucleophiles (e.g., alkoxides, thiols) at the meta position relative to the nitro group .
Electrophilic Substitution
The electron-rich furan rings are susceptible to electrophilic attack :
-
Nitration : Directed by the methyl and nitro groups, nitration occurs preferentially at the C3 position of the furan rings .
-
Sulfonation : Concentrated sulfuric acid introduces sulfonic acid groups, enhancing water solubility .
Cycloaddition Reactions
The conjugated diene system in furans allows Diels-Alder reactions :
-
With dienophiles : Reactivity with maleic anhydride or tetracyanoethylene yields bicyclic adducts, useful for polymer or pharmaceutical intermediates .
Oxidation Reactions
-
Methylene bridge oxidation : Strong oxidants (e.g., KMnO₄) convert the methylene bridge to a ketone, forming a bis-furanone derivative .
-
Furan ring cleavage : Ozone or peroxides degrade the furan rings to dicarboxylic acids under vigorous conditions .
Tabulated Reaction Data
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Furan derivatives have been widely studied for their pharmacological properties. The compound under discussion has shown potential as an anticancer agent. Research indicates that compounds with furan moieties can inhibit tubulin polymerization, which is crucial for cancer cell division.
Case Study: Anticancer Activity
A study demonstrated that furan-based compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involves the disruption of microtubule dynamics, leading to apoptosis in tumor cells .
Materials Science
Furan compounds are also utilized in the synthesis of polymers and resins. The unique properties of furan allow for the development of bio-based materials that are environmentally friendly.
Table 2: Applications in Materials Science
| Application | Description |
|---|---|
| Bio-based Polymers | Used in the production of sustainable plastics |
| Coatings | Provides protective layers with enhanced durability |
Environmental Studies
The environmental impact of furan derivatives is another area of interest. Studies have shown that these compounds can be involved in the formation of pollutants when exposed to certain conditions.
Case Study: Environmental Impact
Research has indicated that furan derivatives can undergo photodegradation, leading to the formation of toxic byproducts under UV light exposure . This raises concerns regarding their stability and potential ecological effects.
Mechanism of Action
The mechanism of action of 5,5’-((2-Nitrophenyl)methylene)bis(2-methylfuran) involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage bacterial cell walls. Additionally, the furan rings can interact with nucleic acids, disrupting DNA replication and transcription .
Comparison with Similar Compounds
Structural Variations and Substitution Effects
The target compound belongs to a family of bis(5-methylfur-2-yl)arylmethanes , where the aryl group and substitution pattern dictate physicochemical and reactive properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group in the target compound enhances electrophilicity at the aryl ring, facilitating reduction to amines (e.g., 2a, 2b yield ~73%) . In contrast, the chloro (-Cl) substituent in the 4-chloro analog offers moderate EWG effects but lacks reducibility.
- Steric and Electronic Effects : Methoxy (-OCH₃) groups in the dimethoxy-nitro derivative increase steric bulk and electron density, raising its melting point (95°C vs. 83°C for the target compound) .
- Amino Derivatives: Reduction of the nitro group to -NH₂ (2a, 2b) introduces nucleophilic sites, expanding utility in coupling reactions or bioactive molecule synthesis .
Biological Activity
Furan derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-] stands out for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 244.25 g/mol
- IUPAC Name : Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-]
Antimicrobial Activity
Research indicates that furan derivatives exhibit notable antimicrobial properties. A study demonstrated that Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-] displayed significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies on several cancer cell lines revealed its ability to induce apoptosis. The following table summarizes the IC values for different cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activity of Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-] can be attributed to its ability to interact with cellular targets:
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent apoptosis.
- Inhibition of Key Enzymes : It potentially inhibits enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
Study on Antimicrobial Efficacy
In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various furan derivatives, including Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-] . The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential in treating infections caused by multi-drug resistant organisms .
Investigation of Anticancer Properties
Another significant study focused on the anticancer properties of this furan derivative against lung cancer cells (A549). The findings indicated that treatment with the compound led to a marked reduction in cell viability and increased apoptosis rates compared to untreated controls . The study emphasized the need for further investigation into its pharmacokinetics and in vivo efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing "Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-]"?
- Methodological Answer : The compound can be synthesized via condensation reactions between 5-methylfuran derivatives and 2-nitrobenzaldehyde intermediates. Hydrazide coupling agents (e.g., semicarbazide or aminoguanidine derivatives) are often employed to stabilize reactive intermediates, as seen in analogous nitrophenyl-containing hydrazides . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions, such as nitro-group reduction or furan ring decomposition.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- NMR : The ¹H NMR spectrum should exhibit signals for the furan protons (δ 6.0–7.0 ppm), methyl groups (δ 2.0–2.5 ppm), and nitrophenyl aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR will confirm the methylene bridge (C=O or C=N linkages) and nitro-group connectivity .
- IR : A strong absorption band near 1520–1350 cm⁻¹ confirms the nitro group (NO₂), while furan C-O-C stretching appears at ~1010 cm⁻¹ .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ with the theoretical molecular weight. Fragmentation patterns may include loss of NO₂ (46 Da) or furan ring cleavage .
Q. What are the thermal stability and decomposition profiles of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can determine decomposition temperatures and exothermic/endothermic transitions. For furan derivatives, decomposition typically occurs above 200°C, with gas-phase products (e.g., CO, CO₂) detected via evolved gas analysis (EGA). Data should be cross-referenced with NIST thermodynamic databases for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption shifts)?
- Methodological Answer : Contradictions may arise from conformational isomerism or solvent effects. For example, restricted rotation around the methylene bridge could split NMR signals. Variable-temperature NMR or computational modeling (DFT) can assess rotational barriers. IR shifts may indicate hydrogen bonding; solvent-free measurements (KBr pellet vs. ATR-FTIR) clarify environmental effects .
Q. What experimental design strategies are recommended for studying the compound’s reactivity under catalytic conditions?
- Methodological Answer : Use a factorial design to evaluate variables: catalyst type (e.g., Lewis acids like AlCl₃), solvent (polar aprotic vs. non-polar), and temperature. Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy) to capture transient intermediates. For nitro-group reactions (e.g., reduction), control oxygen and moisture to prevent side pathways .
Q. How can crystallographic data (e.g., SHELX, OLEX2) resolve ambiguities in molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides bond lengths, angles, and torsion angles. For example, the dihedral angle between the furan and nitrophenyl rings can confirm conjugation extent. OLEX2’s visualization tools help validate hydrogen bonding or π-π stacking interactions, critical for understanding packing behavior .
Q. What computational methods predict the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess solvent interactions, while QSAR models correlate substituent effects (e.g., nitro-group position) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
